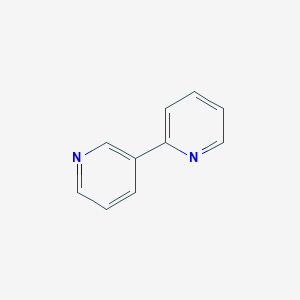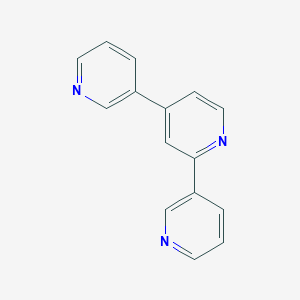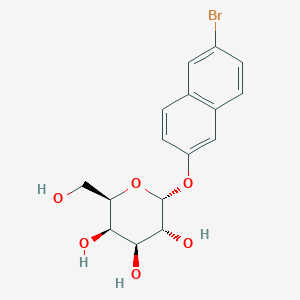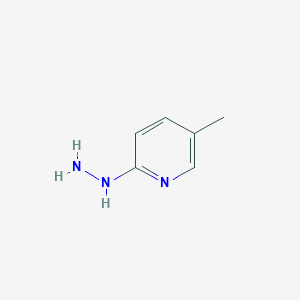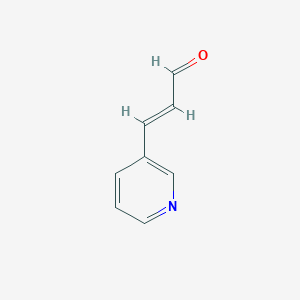
3-(3-Pyridyl)acrolein
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrole and pyridine derivatives often involves multicomponent reactions, demonstrating the versatility and reactivity of acrolein derivatives. For instance, a combinatorial synthesis approach has been utilized for the generation of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives through a three-component reaction under catalyst-free conditions, indicating the potential pathway for synthesizing related structures (Zhou et al., 2013).
Molecular Structure Analysis
The molecular structure of 3-(3-Pyridyl)acrolein and its derivatives plays a crucial role in their reactivity and application. Structural analysis is essential in understanding the electronic and steric effects influencing their chemical behavior. For instance, the synthesis and characterization of dithieno[3,2-b:2',3'-d]pyrroles incorporating N-acyl groups have allowed stabilization of the HOMO and LUMO energy levels, showing the impact of molecular structure on electronic properties (Evenson & Rasmussen, 2010).
Chemical Reactions and Properties
3-(3-Pyridyl)acrolein undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, its involvement in the formation of acrolein-specific adducts during lipid peroxidation-modification of proteins showcases its reactivity with biological molecules (Maeshima et al., 2012).
Aplicaciones Científicas De Investigación
Formation in Secondary Organic Aerosols : Acrolein acts as a precursor in secondary organic aerosols, forming nitrogen-containing organic compounds like 3-picoline and 3-picolinium in gas and liquid phases respectively (Li et al., 2018).
Biomarkers for Oxidative Stress : Protein-bound acrolein serves as a potential marker for oxidative stress and long-term protein damage, relevant in aging, atherosclerosis, and diabetes (Uchida et al., 1998).
Diagnostic Tool in Neurological Conditions : Detection of acrolein could assist in diagnosing and guiding treatment for multiple sclerosis and spinal cord injury, with a focus on less invasive methods based on 3-hydroxypropylmercapturic acid (Tully et al., 2014).
Role in Respiratory Diseases : Acrolein induces apoptosis via the mitochondrial pathway, contributing to respiratory diseases and environmental pollution (Tanel & Averill-Bates, 2005).
Carcinogenic Effects : It is a major carcinogen for lung and bladder, causing cancer through DNA damage and inhibition of DNA repair (Tang et al., 2011).
Formation of DNA Adducts : Acrolein-modified polydeoxyadenylic acid and DNA form exocyclic adducts, detectable through postlabeling analysis, indicating its potential genotoxicity (Smith et al., 1990).
Therapeutic Potential in Neurodegenerative Disorders : Cellular defenses upregulated by certain compounds protect against acrolein-induced neurotoxicity, offering potential treatments for neurodegenerative disorders (Jia et al., 2009).
Environmental Health and Disease : Acrolein exposure from sources like coal, wood, paper, and tobacco smoke is associated with increased cardiovascular disease risk and other health issues (DeJarnett et al., 2014).
Chemical Transformations in Cancer Research : The synthesis of certain compounds from acrolein has shown cytostatic activity against various cancers, suggesting its utility in cancer research (Nantka-Namirski & Kaczmarek, 1978).
Safety And Hazards
Acrolein is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause irritation to eyes, skin, and mucous membrane, and decrease pulmonary function . Chronic exposure to acrolein through cigarette smoke has been linked to the development of asthma, acute lung injury, chronic obstructive pulmonary disease (COPD), and even respiratory cancers .
Propiedades
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQTOXLAPFNMR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridyl)acrolein | |
CAS RN |
28447-15-6 | |
| Record name | NSC211742 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




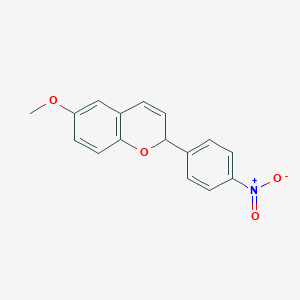
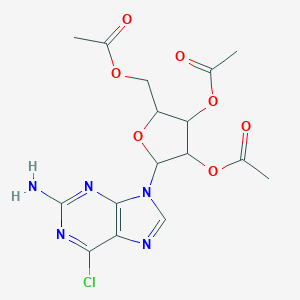
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)
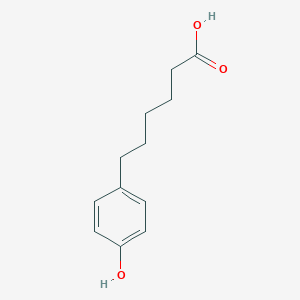
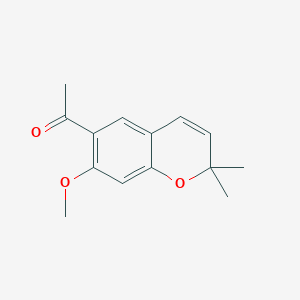
![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)



